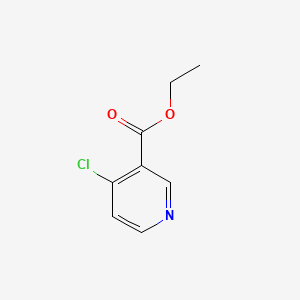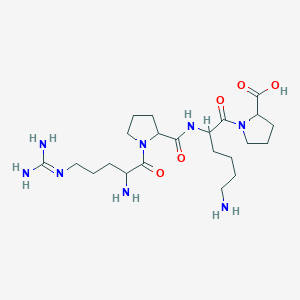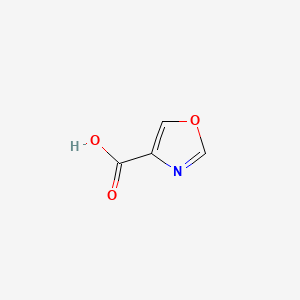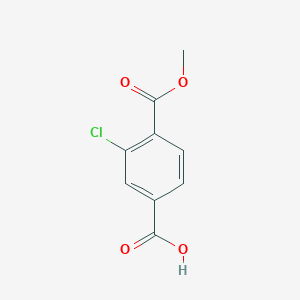![molecular formula C18H14Cl2Z B1591016 Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- CAS No. 12148-49-1](/img/no-structure.png)
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-, also known as Zirconium dichloride, is an inorganic compound and a member of the zirconium family. It is a white crystalline solid with a molecular weight of 219.07 g/mol and a melting point of 206°C. Zirconium dichloride has a wide range of applications in the chemical synthesis of organic compounds, as well as in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
Water Adsorption
- Application Summary : Zr-MOFs have been used in water adsorption .
- Results and Outcomes : The results can vary depending on the specific Zr-MOF used and the conditions of the experiment .
Gas Storage and Separation
- Application Summary : Zr-MOFs have been used for gas storage and separation .
- Results and Outcomes : The results can vary depending on the specific Zr-MOF used, the types of gases involved, and the conditions of the experiment .
Heterogeneous Catalysis
- Application Summary : Zr-MOFs have been used as catalysts in various chemical reactions .
- Results and Outcomes : The results can vary depending on the specific Zr-MOF used, the reaction being catalyzed, and the conditions of the experiment .
Chemical Sensing
- Application Summary : Zr-MOFs have been used in chemical sensing .
- Results and Outcomes : The results can vary depending on the specific Zr-MOF used, the analyte being detected, and the conditions of the experiment .
Organic Synthesis
- Application Summary : Zirconium compounds, showing Lewis acidic behavior and high catalytic performance, have been recognized as a relatively cheap, low-toxicity, stable, green, and efficient catalysts for various important organic transformations .
- Methods and Procedures : Commercially available inorganic zirconium chloride was widely applied as a catalyst to accelerate amination, Michael addition, and oxidation reactions .
- Results and Outcomes : The results can vary depending on the specific zirconium compound used, the reaction being catalyzed, and the conditions of the experiment .
Dentistry
Eigenschaften
CAS-Nummer |
12148-49-1 |
|---|---|
Produktname |
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- |
Molekularformel |
C18H14Cl2Z |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
dichlorozirconium(2+);1H-inden-1-ide |
InChI |
InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
OLWNTZDHHWRPPI-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
Kanonische SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
Andere CAS-Nummern |
12148-49-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)

![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)



![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)
